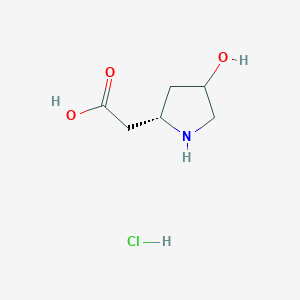
(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride: is a chemical compound with the molecular formula C13H19Cl2FN2. It is a derivative of piperidine, a common structural motif in medicinal chemistry, and contains both chloro and fluoro substituents on the benzyl ring, which can significantly influence its chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-6-fluorobenzaldehyde, which is prepared by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride.
Intermediate Formation: The aldehyde is then converted to 2-Chloro-6-fluorobenzyl chloride through a chlorination reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine form under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Chromyl chloride for the initial oxidation step.
Hydrolysis: Aqueous sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: Free amine form of the compound.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The piperidine moiety is common in many pharmacologically active compounds, making this compound a potential candidate for drug development.
Industry:
Chemical Manufacturing: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is not well-documented. compounds with similar structures often interact with biological targets such as neurotransmitter receptors or enzymes. The chloro and fluoro substituents can enhance binding affinity and selectivity for specific molecular targets, potentially influencing pathways involved in neurological or metabolic processes .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzyl alcohol: Similar structure but with an alcohol group instead of the piperidine moiety.
2-Chloro-6-fluorobenzyl chloride: An intermediate in the synthesis of the target compound.
2-Chloro-6-fluorobenzaldehyde: The starting material for the synthesis.
Uniqueness:
Structural Features: The combination of chloro and fluoro substituents on the benzyl ring, along with the piperidine moiety, makes (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride unique in its chemical and potentially biological properties.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15-16H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSHJWUJSVUELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














